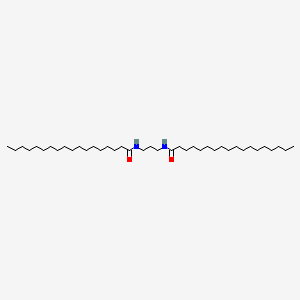
1,3-Propylenebisstearamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propylenebisstearamide: is an organic compound that belongs to the class of fatty acid amides. It is derived from the reaction of 1,3-propanediamine and stearic acid. This compound is known for its waxy, white solid appearance and is widely used in various industrial applications due to its excellent lubricating and anti-static properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Propylenebisstearamide is synthesized through the reaction of 1,3-propanediamine with stearic acid. The reaction typically involves heating the reactants to a temperature where the amide formation occurs, usually around 150-200°C. The reaction can be catalyzed by acidic or basic catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where 1,3-propanediamine and stearic acid are mixed and heated under controlled conditions. The reaction mixture is then cooled, and the solid product is purified through recrystallization or other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Propylenebisstearamide primarily undergoes hydrolysis and oxidation reactions. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and acidic or basic catalysts, this compound can hydrolyze to form 1,3-propanediamine and stearic acid.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of various oxidized products.
Substitution: Under specific conditions, such as the presence of strong nucleophiles, substitution reactions can occur, replacing the amide group with other functional groups.
Major Products Formed:
Hydrolysis: 1,3-Propanediamine and stearic acid.
Oxidation: Various oxidized derivatives of this compound.
Substitution: Substituted amides with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Propylenebisstearamide has a wide range of applications in scientific research and industry:
Chemistry: It is used as a lubricant and anti-static agent in the production of plastics and polymers. It helps in reducing friction and improving the processability of materials.
Biology: It is utilized in the formulation of various biological assays and experiments where its lubricating properties are beneficial.
Medicine: Although not directly used as a drug, it is employed in the production of medical devices and equipment where lubrication and anti-static properties are required.
Industry: It is widely used in the manufacturing of plastics, rubber, and other materials to enhance their properties and improve their performance.
Wirkmechanismus
The mechanism of action of 1,3-propylenebisstearamide is primarily based on its ability to reduce friction and static electricity. At the molecular level, it forms a thin, lubricating layer on surfaces, which minimizes contact and friction between materials. This property is particularly useful in the processing of plastics and other materials where smooth operation is essential.
Vergleich Mit ähnlichen Verbindungen
Ethylene bis(stearamide): Similar in structure but derived from ethylenediamine and stearic acid. It also has lubricating and anti-static properties.
Stearamidopropyl dimethylamine: Another fatty acid amide with similar applications but different chemical structure and properties.
Uniqueness: 1,3-Propylenebisstearamide is unique due to its specific molecular structure, which provides a balance of lubricating and anti-static properties. Its ability to form a stable, thin layer on surfaces makes it particularly effective in reducing friction and static electricity in various industrial applications.
Eigenschaften
CAS-Nummer |
29417-02-5 |
|---|---|
Molekularformel |
C39H78N2O2 |
Molekulargewicht |
607.0 g/mol |
IUPAC-Name |
N-[3-(octadecanoylamino)propyl]octadecanamide |
InChI |
InChI=1S/C39H78N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-38(42)40-36-33-37-41-39(43)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3,(H,40,42)(H,41,43) |
InChI-Schlüssel |
VPKVHSUMRKADKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCNC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















